ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Description
This compound is a dihydropyrimidine (DHPM) derivative featuring a 4-(trifluoromethyl)phenyl substituent at position 4, a methyl group at position 6, a sulfanylidene (thione) group at position 2, and an ethyl carboxylate at position 3. Its structure has been confirmed via X-ray crystallography, revealing a chair conformation in the tetrahydropyrimidine ring and intermolecular hydrogen bonds involving the thione and ester groups .
Properties
IUPAC Name |
ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-3-22-13(21)11-8(2)19-14(23)20-12(11)9-4-6-10(7-5-9)15(16,17)18/h4-7,12H,3H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCVWKGNLMRWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.
Scientific Research Applications
Pharmaceutical Applications
Dihydropyrimidines, including ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate, have been investigated for their potential therapeutic effects. Notable applications include:
- Anticancer Activity : Research indicates that derivatives of dihydropyrimidines possess anticarcinogenic properties. Ethyl 6-methyl-2-sulfanylidene derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Calcium Channel Modulators : These compounds have been identified as potential calcium channel blockers, which can be useful in treating cardiovascular diseases. Studies demonstrate their efficacy in modulating calcium influx in cardiac tissues .
Material Science
The compound's unique structural characteristics make it suitable for applications in material science:
- Crystalline Materials : The crystal structure of ethyl 6-methyl-2-sulfanylidene has been thoroughly studied, revealing intermolecular hydrogen bonding that can influence the physical properties of materials. Such crystalline forms can be utilized in drug formulation and delivery systems due to their stability and solubility profiles .
Synthetic Chemistry
Ethyl 6-methyl-2-sulfanylidene serves as a versatile intermediate in synthetic organic chemistry:
- Building Block for Synthesis : The compound can be employed as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, expanding its utility in synthetic pathways .
Case Study 1: Anticancer Research
A study published in Acta Crystallographica detailed the synthesis of ethyl 6-methyl-2-sulfanylidene and its evaluation against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Calcium Channel Modulation
Research conducted on the cardiovascular effects of dihydropyrimidine derivatives highlighted the role of ethyl 6-methyl-2-sulfanylidene as a calcium channel blocker. In vitro experiments demonstrated its ability to decrease intracellular calcium levels, providing insights into its mechanism of action as a therapeutic agent for hypertension .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents at positions 2, 4, and 4. Below is a comparative analysis:
Substituent Variations and Electronic Effects
Crystallographic and Physicochemical Properties
- Target Compound : Forms N–H···S and C–H···O hydrogen bonds, with a dihedral angle of 85.3° between the CF₃-phenyl ring and pyrimidine plane . The CF₃ group induces steric hindrance, reducing packing efficiency compared to smaller substituents.
- 4-Cyanophenyl Analog (): Exhibits similar hydrogen bonding but with a planar cyano group facilitating tighter π-π interactions (mean C–C bond deviation: 0.004 Å) .
- 4-Hydroxyphenyl Analog (): Forms O–H···O hydrogen bonds via the hydroxyl group, leading to a monohydrate crystal structure with higher melting point (~220°C vs. ~195°C for the target compound) .
Biological Activity
Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate (C15H15F3N2O2S) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its structural characteristics, synthesis, and various biological assays that highlight its therapeutic potential.
Structural Characteristics
The compound features a tetrahydropyrimidine ring with a sulfanylidene group and a trifluoromethylphenyl substituent. Notably, it exhibits an intramolecular C—H⋯π interaction that significantly influences its conformation. The crystal structure reveals intermolecular N—H⋯S hydrogen bonds that stabilize the molecular arrangement into dimers, contributing to its unique properties .
Table 1: Structural Data of this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H15F3N2O2S |
| Molecular Weight | 320.35 g/mol |
| Melting Point | 206.0 - 210.0 °C |
| Crystal System | Monoclinic |
| Space Group | P21/c |
Synthesis
The synthesis of this compound typically involves the reaction of ethylacetoacetate with 4-trifluoromethylbenzaldehyde and thiourea in ethanol under acidic conditions. This method has been optimized to yield high purity products suitable for biological testing .
Anticancer Properties
Research has indicated that compounds within the dihydropyrimidine class exhibit notable anticancer activities. This compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro studies. For instance, it demonstrated significant cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary studies indicate that it possesses antibacterial and antifungal activities. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Case Studies
- Anticancer Study : A study evaluating the effects of this compound on breast cancer cell lines showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Evaluation : In a separate study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as a lead compound for antibiotic development.
Table 2: Biological Activity Summary
Q & A
Q. Table: Experimental vs. DFT Bond Lengths (Å)
| Bond | SC-XRD | DFT |
|---|---|---|
| C2–S1 | 1.685 | 1.698 |
| C5–O1 (ester) | 1.214 | 1.221 |
Insight: The thione group (C=S) shows stronger conjugation with the pyrimidine ring than the ester moiety .
Advanced: How to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
Synthetic diversification: Introduce substituents at positions 4 (aryl) and 6 (methyl).
Biological assays: Test against enzyme targets (e.g., kinases, proteases).
QSAR modeling: Correlate electronic descriptors (e.g., logP, dipole moment) with activity.
Key Finding:
The trifluoromethyl group enhances lipophilicity and metabolic stability, making it critical for membrane permeability in cellular assays .
Advanced: How to address challenges in crystallizing this compound?
Methodological Answer:
- Solvent screening: Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation.
- Temperature gradients: Lower crystallization temperature to reduce disorder.
- Additives: Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions.
Note: The compound’s flexible dihydropyrimidine ring often leads to twinning; optimize by seeding with pre-formed microcrystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
